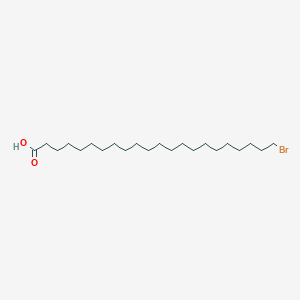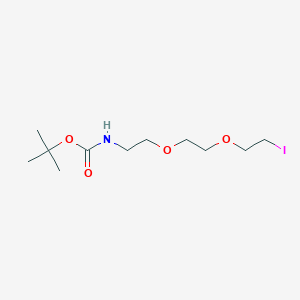
N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide
Descripción general
Descripción
N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C16H16N2O4 and its molecular weight is 300.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Activities : This compound exhibits anticancer, anti-inflammatory, and analgesic activities, showing potential as a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).
Synthesis of Metallophthalocyanines : It can be used to synthesize zinc, magnesium, and nickel phthalocyanines with increased solubility in various solvents (Ağırtaş & İzgi, 2009).
Production of Azo Disperse Dyes : N-(3-Amino-4-methoxyphenyl)acetamide is important for producing azo disperse dyes. A green synthesis method using a novel Pd/C catalyst has been developed (Zhang Qun-feng, 2008).
Anti-Arthritic Properties : N-(2-hydroxy phenyl) acetamide shows promise as an anti-arthritic agent, reducing body weight and paw oedema volume in rats (Jawed, Shah, Jamall, & Simjee, 2010).
Agonistic Activity against the α3-Adrenergic Receptor : N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety show potent activity against this receptor, demonstrating significant hypoglycemic activity in diabetic rodent models (Maruyama et al., 2012).
Gene Expression Alteration in Plants : This compound alters the Arabidopsis thaliana expression profile, with the most responsive gene being pathogen-inducible terpene synthase TPS04 (Girel et al., 2022).
Cytotoxic, Anti-Inflammatory, Analgesic, and Antipyretic Activities : Compounds such as 3a, 3c, 3g, and 3h possess these activities, comparable with standard drugs (Rani, Pal, Hegde, & Hashim, 2016).
Propiedades
IUPAC Name |
N-[4-(4-acetamido-2-hydroxyphenoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-10(19)17-12-3-6-14(7-4-12)22-16-8-5-13(9-15(16)21)18-11(2)20/h3-9,21H,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRKOLJSWJAIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2)NC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aR,3'aR,8aS,8'aS)-8,8a,8',8'a-Tetrahydro-3aH,3'aH-2,2'-biindeno[1,2-d]oxazole](/img/structure/B8200126.png)











